6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves nucleophilic substitution reactions and various other synthetic routes to introduce specific functional groups and achieve the desired molecular architecture. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through a nucleophilic substitution reaction, highlighting the intricate steps involved in constructing such complex molecules (Mallesha et al., 2012).
Scientific Research Applications
Heterocyclic Synthesis and Derivatives
A variety of novel heterocyclic compounds incorporating pyrimidine moieties have been synthesized, showcasing the versatility of these structures in drug design and development. The synthesis of these compounds often involves intramolecular cyclization, highlighting their potential in creating novel therapeutic agents (Ho & Suen, 2013).
Antiproliferative Activity
Compounds with pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines. Some derivatives showed promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).
Tyrosine Kinase Inhibitors
Derivatives structurally related to the query compound have been investigated as inhibitors of tyrosine kinase activity, particularly in the context of cancer treatment. Studies focus on their synthesis, including isotopically labeled versions for ADME (absorption, distribution, metabolism, and excretion) and bio-analytical studies, highlighting their importance in drug development and pharmacokinetic research (Zhang et al., 2005).
Metabolic Pathways
Research on the metabolism of related antineoplastic tyrosine kinase inhibitors in patients has provided insights into their metabolic pathways, identifying primary metabolites and mechanisms of action. This research is crucial for understanding the pharmacological and therapeutic effects of these compounds (Gong et al., 2010).
Analytical Techniques
The development of analytical methods for the separation and characterization of imatinib mesylate and related substances demonstrates the ongoing need for precise analytical tools in pharmaceutical research, ensuring the quality control of medicinal compounds (Ye et al., 2012).
Safety And Hazards
Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future research directions would likely involve further exploration of this compound’s biological activity. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for increased potency and selectivity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed.
properties
IUPAC Name |
6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONFNUWBHFSNBT-MTOGIFQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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